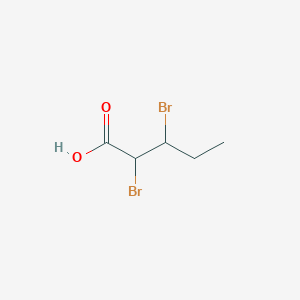
2,3-Dibromopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopentanoic acid is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol It is a derivative of pentanoic acid, where two bromine atoms are substituted at the 2nd and 3rd positions of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopentanoic acid typically involves the bromination of pentanoic acid derivatives. One common method is the bromination of 2-pentenoic acid using bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dihydroxy derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dihydroxypentanoic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: 2,3-Dihydroxypentanoic acid.
Reduction: 2,3-Dihydroxypentanoic acid.
Oxidation: 2,3-Diketopentanoic acid.
Aplicaciones Científicas De Investigación
2,3-Dibromopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,3-Dibromopentanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromobutane: A similar compound with a shorter carbon chain.
2,3-Dibromopropanoic acid: Another brominated carboxylic acid with a shorter chain.
2,3-Dibromobutanoic acid: A compound with a similar structure but different chain length.
Uniqueness
2,3-Dibromopentanoic acid is unique due to its specific substitution pattern and chain length, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
139185-84-5 |
|---|---|
Fórmula molecular |
C5H8Br2O2 |
Peso molecular |
259.92 g/mol |
Nombre IUPAC |
2,3-dibromopentanoic acid |
InChI |
InChI=1S/C5H8Br2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
Clave InChI |
AVZPWBRALFPOPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




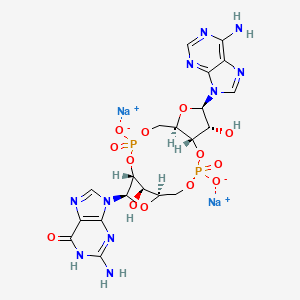


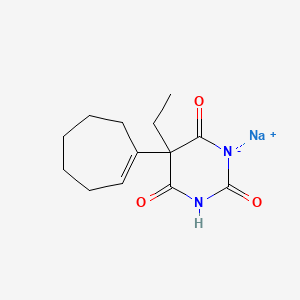
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
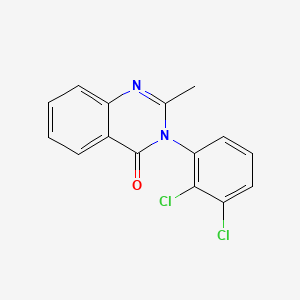
![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
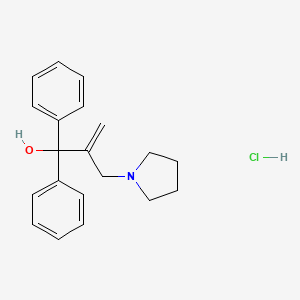
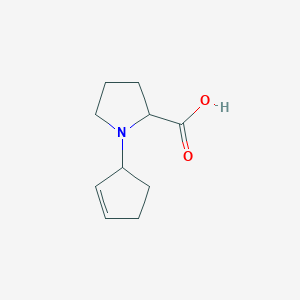
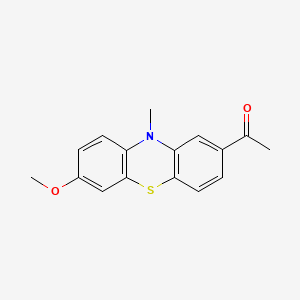
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
